molecular formula C11H14O3 B1599973 4-Propenyl-2,6-dimethoxyphenol CAS No. 20675-95-0

4-Propenyl-2,6-dimethoxyphenol

Cat. No. B1599973
CAS RN: 20675-95-0
M. Wt: 194.23 g/mol
InChI Key: YFHOHYAUMDHSBX-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 441.7 K (168.6°C) at reduced pressure .

Scientific Research Applications

Antioxidant Properties and Enzymatic Modification

4-Propenyl-2,6-dimethoxyphenol, a derivative of 2,6-dimethoxyphenol, has been studied for its potential as an antioxidant. Enzymatic modification using laccase has shown that oxidation of 2,6-dimethoxyphenol can produce compounds with higher antioxidant capacity. One such product, identified as a symmetrical CC linked 3,3′,5,5′-tetramethoxy biphenyl-4,4′-diol, demonstrated approximately twice the antioxidant capacity of the substrate (Adelakun et al., 2012).

Synthesis and Characterization of Oxidation Products

The enzymatic catalysis of 2,6-dimethoxyphenol by laccases has been extensively studied. This research has led to the characterization of oxidation products in various organic solutions. One significant product from this catalysis is 3,3′,5,5′-tetramethoxy-1,1′biphenyl-4,4′-diol (TMBP), which was thoroughly characterized using various analytical techniques (Wan, Du, & Miyakoshi, 2008).

Anodic Oxidation and Neolignan Synthesis

Anodic oxidation of 4-allyl-2,6-dimethoxyphenol has been utilized to synthesize asatone-type neolignans and related compounds. This process involves both radical and cationic reactions, influenced by applied potentials, solvent media, and aromatic ring substituents (Nishiyama et al., 1983).

Other Applications in Organic Chemistry and Materials Science

  • Selective methoxy ether cleavage and acylation of 2,6-dimethoxyphenol have been studied, leading to ortho-acylated catechols. These compounds have applications in supramolecular chemistry, and as precursors for pesticides, flavors, and fragrances (Adogla et al., 2012).
  • The preparation of 4-formyl-3,5-dimethoxyphenol, a key synthetic intermediate, has been optimized for use in solid-phase synthesis of peptides and non-peptides (Jin et al., 2001).
  • The dimethoxyphenol oxidase activity of various microbial blue multicopper proteins has been explored, offering insights into the multiple functions of these proteins in microorganisms (Solano et al., 2001).

properties

IUPAC Name

2,6-dimethoxy-4-[(E)-prop-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3/h4-7,12H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHOHYAUMDHSBX-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C(=C1)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C(=C1)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1075066
Record name Phenol, 2,6-dimethoxy-4-(1-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1075066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, pale yellow viscous liquid; sweet, spicy aroma
Record name 4-Propenyl-2,6-dimethoxyphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1274/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

135.00 °C. @ 13.00 mm Hg
Record name 2,6-Dimethoxy-4-(1-propenyl)phenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037271
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in fat, soluble (in ethanol)
Record name 4-Propenyl-2,6-dimethoxyphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1274/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.098-1.105
Record name 4-Propenyl-2,6-dimethoxyphenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1274/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4-Propenyl-2,6-dimethoxyphenol

CAS RN

20675-95-0, 6635-22-9
Record name 2,6-Dimethoxy-4-propenylphenol,(E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020675950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC16952
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16952
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2,6-dimethoxy-4-(1-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1075066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIMETHOXY-4-PROPENYLPHENOL,(E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8178699JLG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,6-Dimethoxy-4-(1-propenyl)phenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037271
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Propenyl-2,6-dimethoxyphenol
Reactant of Route 2
Reactant of Route 2
4-Propenyl-2,6-dimethoxyphenol
Reactant of Route 3
Reactant of Route 3
4-Propenyl-2,6-dimethoxyphenol
Reactant of Route 4
Reactant of Route 4
4-Propenyl-2,6-dimethoxyphenol
Reactant of Route 5
Reactant of Route 5
4-Propenyl-2,6-dimethoxyphenol
Reactant of Route 6
Reactant of Route 6
4-Propenyl-2,6-dimethoxyphenol

Citations

For This Compound
42
Citations
JR Obst - Journal of wood chemistry and technology, 1983 - Taylor & Francis
Pyrolysis-gas chromatography-mass spectrometry was performed on milled wood lignins (MWLs) and wood samples. Among the major pyrolysis products identified from loblolly pine …
Number of citations: 146 www.tandfonline.com
H Maliang, P Wang, A Chen, H Liu, H Lin… - Plant …, 2021 - Am Phytopath Society
The application of agricultural and forest residues can benefit the environment and the economy; however, they also generate a large amount of byproducts. In this study, bamboo tar (BT…
Number of citations: 8 apsjournals.apsnet.org
P Bocchini, GC Galletti, S Camarero… - … of chromatography A, 1997 - Elsevier
A simple method to obtain absolute quantitation of lignin pyrolysis fragments by on-line pyrolysis–gas chromatography–mass spectrometry (Py–GC–MS) is proposed. Three compounds …
Number of citations: 88 www.sciencedirect.com
M Hernández, MJ Hernández-Coronado… - Journal of Analytical and …, 2001 - Elsevier
Pyrolysis/gas chromatography/mass spectrometry (Py/GC/MS) was used to elucidate whether the chemical modifications produced by streptomycetes on wheat straw are related with …
Number of citations: 35 www.sciencedirect.com
L Wu, X Hu, S Wang, D Mourant, Y Song, T Li, CZ Li - RSC advances, 2016 - pubs.rsc.org
Coke formation during the esterification of bio-oil in alcohols and water over a solid acid catalyst Amberlyst 70 has been investigated. The amounts of coke formed from the acid-…
Number of citations: 16 pubs.rsc.org
A Pattiya, JO Titiloye, AV Bridgwater - Journal of Analytical and Applied …, 2008 - Elsevier
Cassava rhizome was catalytically pyrolysed at 500C using analytical pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) in order to investigate the effect of catalysts on bio-…
Number of citations: 377 www.sciencedirect.com
C Sáiz-Jiménez, JW De Leeuw - Organic Geochemistry, 1986 - Elsevier
Pyrolysis in combination with gas chromatography and mass spectormetry was used to characterize softwood, hardwood and grass lignins as well as the corresponding synthetic …
Number of citations: 432 www.sciencedirect.com
J Lehto, M Huttunen, M Ghalibaf… - Cellulose chemistry …, 2022 - cellulosechemtechnol.ro
The pyrolytical conversion of birch (Betula pendula/pubescens) lignin fractions separated from hot-water pretreatment/sulfur-free delignification black liquors was investigated by …
Number of citations: 5 www.cellulosechemtechnol.ro
A Pattiya, JO Titiloye, AV Bridgwater - Carbon, 2009 - researchgate.net
Fast pyrolysis experiments have been conducted on cassava rhizome and stalk for producing bio-oil. The purpose of this work was to determine the thermochemical characteristics and …
Number of citations: 51 www.researchgate.net
DM de Albuquerque Fragoso, HF Goulart… - Biomass, 2021 - mdpi.com
In this work, a waste-derived lignin with abundant uncondensed linkages, using accessible solvents (acetone/water mixture) and low-cost catalysts showed successful depolymerization …
Number of citations: 1 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.